

Unveiling the Kinase Crossroads: A Comparative Guide to Bisindolylmaleimide III Cross-reactivity

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Compound of Interest

Compound Name: *Bisindolylmaleimide III*

Cat. No.: *B15621899*

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For researchers, scientists, and drug development professionals, understanding the precise interactions of kinase inhibitors is paramount. This guide provides an in-depth comparison of **Bisindolylmaleimide III**, a potent Protein Kinase C (PKC) inhibitor, and its cross-reactivity with other kinases. While direct comprehensive screening data for **Bisindolylmaleimide III** is limited in publicly available literature, this guide leverages data from closely related bisindolylmaleimides, such as GF109203X (Bisindolylmaleimide I) and Ro 31-8220, to provide a predictive overview of its selectivity profile. All quantitative data is supported by detailed experimental methodologies to ensure reproducibility and aid in the design of future investigations.

Bisindolylmaleimide III is recognized as a potent and selective inhibitor of Protein Kinase C (PKC), with specific interactions reported with PKC α and ribosomal S6 protein kinase 1 (RSK1) following their activation.^[1] However, the bisindolylmaleimide scaffold is known to interact with the ATP-binding pocket of various kinases, leading to potential off-target effects. Investigations into related compounds have revealed a broader spectrum of activity, offering valuable insights into the likely cross-reactivity of **Bisindolylmaleimide III**.

Comparative Kinase Inhibition Profile

To contextualize the selectivity of **Bisindolylmaleimide III**, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of the closely related compounds GF109203X (Bisindolylmaleimide I) and Ro 31-8220 against a panel of kinases. These compounds share the same core structure as **Bisindolylmaleimide III** and are frequently used as benchmarks for

PKC inhibition. The data illustrates that while potent against PKC isoforms, these inhibitors also exhibit activity against other kinases, notably from the AGC and CAMK kinase families.

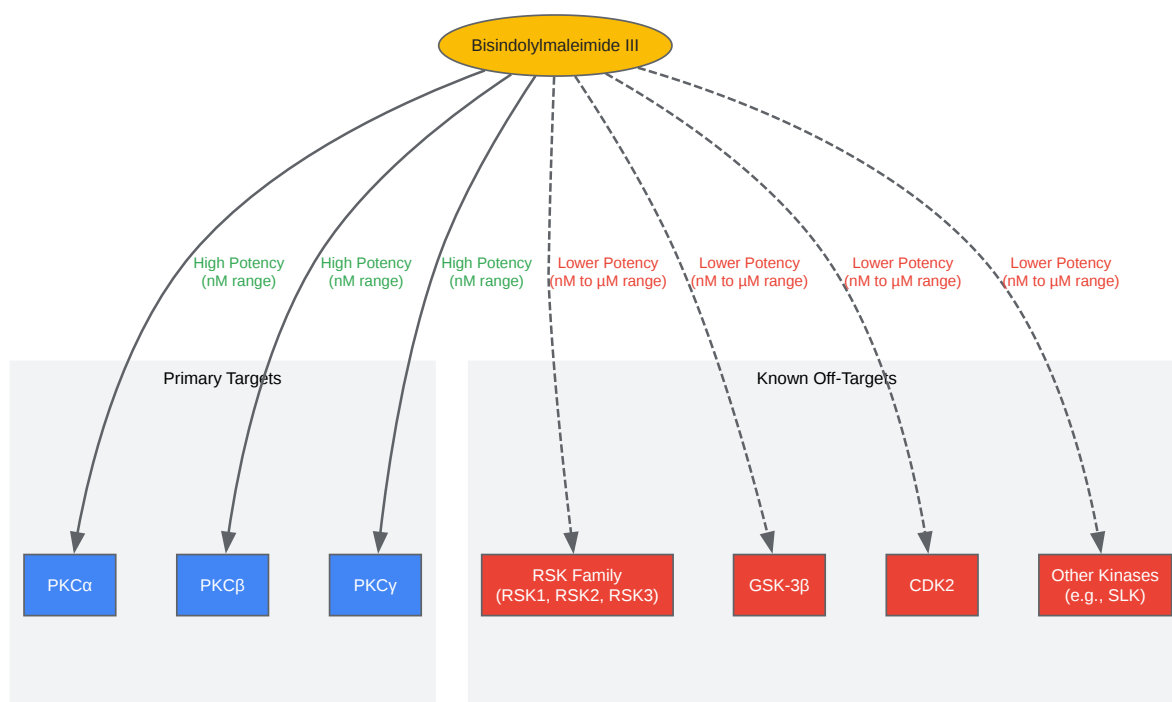
Kinase Target	GF109203X (BIM-I) IC50 (nM)	Ro 31-8220 IC50 (nM)
PKC α	8 - 20[2][3]	5[3]
PKC β I	17[3]	24[3]
PKC β II	16[3]	14[3]
PKC γ	20[3]	27[3]
PKC ϵ	12[2]	8[2]
RSK1	610[2]	200[2]
RSK2	310[2]	36[2]
RSK3	120[2]	5[2]
GSK-3 β	190 - 360[1]	2.8 - 6.8[1]
CDK2	200[4]	-
MAPKAP-K1b	-	3[3]
MSK1	-	38[3]

Note: IC50 values can vary depending on assay conditions, such as ATP concentration.

Studies have shown that minor structural modifications to the bisindolylmaleimide scaffold can significantly alter the affinity for different kinases. For instance, affinity purification experiments have demonstrated that immobilized **Bisindolylmaleimide III** can selectively interact with either PKC α or ribosomal S6 protein kinase 1 upon their activation.[4] Furthermore, broader screening of bisindolylmaleimide analogues has identified other potential off-targets, including Ste20-related kinase (SLK) and non-kinase proteins like adenosine kinase and quinone reductase type 2.[4]

Visualizing Kinase Interactions and Experimental Design

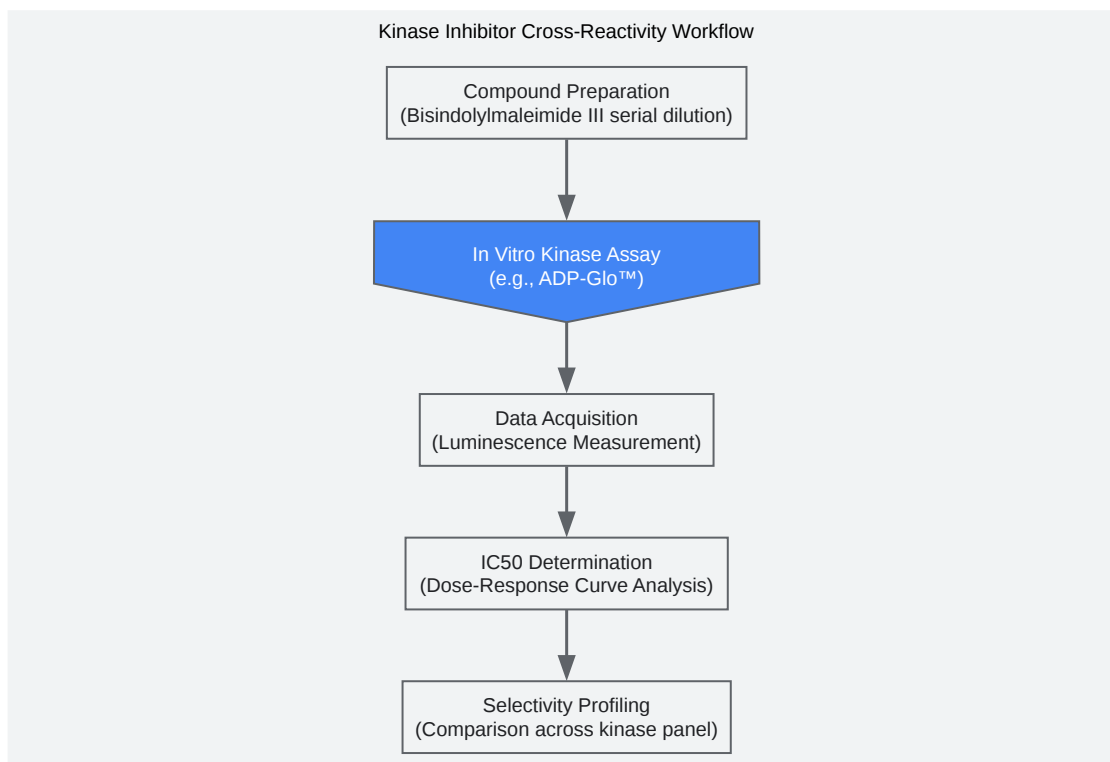
To illustrate the primary targets and known cross-reactive kinases of the bisindolylmaleimide family, the following signaling pathway diagram has been generated.



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Bisindolylmaleimide III primary and off-target kinases.

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor like **Bisindolylmaleimide III**.



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